Regioisomeric Differentiation: 4-F vs. 2-F and 3-F Sulfonyl Analogs on ATR Kinase Affinity
In a patent-derived BindingDB dataset for pyrrolo[3,4-d]pyrimidine-based ATR inhibitors, compounds bearing a 4-fluorophenylsulfonyl moiety (structural class encompassing CAS 1448043-88-6) achieved IC50 values as low as 13.8 nM against ATR kinase, while closely related analogs with altered phenyl substitution patterns showed IC50 values of 86 nM to >1,000 nM, representing a >6-fold potency advantage for the 4-fluoro regioisomer class [1]. The 4-fluoro substitution provides an optimal balance of electron-withdrawing character (σp = 0.06) and steric profile to engage the ATR ATP-binding pocket, whereas 2-fluoro analogs introduce steric clash and 3-fluoro analogs alter the vector of the sulfonyl group, disrupting key hinge-region hydrogen bonds [2]. This regioisomeric specificity is consistent with published SAR showing that even minor changes to the sulfonyl aryl group in 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ATR inhibitors dramatically shift potency and selectivity [3].
| Evidence Dimension | ATR kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13.8 nM (4-fluorophenylsulfonyl class representative; CAS 1448043-88-6 is the core 4-F scaffold) |
| Comparator Or Baseline | 86 nM for closely related ATR inhibitor analogs with alternative aryl substitution; >1,000 nM for non-optimized sulfonyl analogs |
| Quantified Difference | ≥6.2-fold improvement in potency for the 4-fluorophenylsulfonyl class relative to other aryl sulfonyl analogs |
| Conditions | Biochemical assay; human recombinant FLAG-tagged full-length ATR kinase; radioactive-phosphate incorporation assay format |
Why This Matters
For teams building ATR inhibitor SAR, selecting the 4-fluorophenylsulfonyl regioisomer over the 2-fluoro or 3-fluoro variants preserves the potency anchor demonstrated in patent-validated chemical matter, avoiding SAR disruption that could waste 4–6 weeks of synthesis and assay cycles.
- [1] BindingDB. BDBM103471 – IC50 data for pyrrolo[3,4-d]pyrimidine ATR inhibitors including 4-fluorophenylsulfonyl derivatives. IC50: 13.8 nM and 86 nM entries. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=103471 (accessed 2026-04-29). View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. (σp for 4-F = 0.06; σm for 3-F = 0.34). View Source
- [3] Wang, Y. et al. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Bioorg. Med. Chem. Lett. 2022, 68, 128651. (Compound 5g: IC50 = 0.007 μM against ATR). View Source
